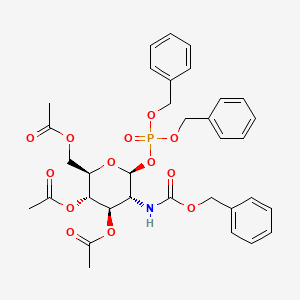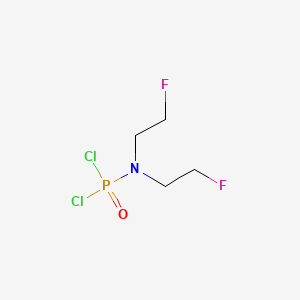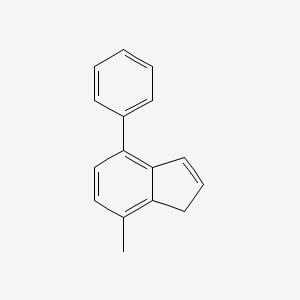
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is a natural metabolic intermediate of purine biosynthesis that is present in all organisms. It plays a crucial role in the regulation of energy homeostasis and metabolic stress by activating AMP-activated protein kinase (AMPK) . This compound has gained significant attention due to its multiple biological effects and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves several steps. One common method starts with the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of the aminosugar as the beta-anomer . This product is then treated with methyl orthoformate in the presence of a base, resulting in the formation of the imidazole ring. Subsequent reactions with alkoxide convert the nitrile nearest the sugar to an iminoester, and the benzoyl groups are cleaved in the process. A Hofmann rearrangement in the presence of bromine and a base converts the iminoester to the corresponding primary amine. Finally, basic hydrolysis converts the remaining nitrile to an amide, yielding the desired compound .
Industrial Production Methods: Industrial production of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
化学反应分析
Types of Reactions: 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its biological activity and therapeutic potential.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various bases and acids to facilitate the formation and cleavage of chemical bonds . The specific conditions depend on the desired reaction and the target product.
Major Products Formed: The major products formed from the reactions of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt include various derivatives that retain the core structure of the compound while exhibiting different biological activities .
科学研究应用
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt has a wide range of scientific research applications. In chemistry, it is used as a tool to study purine biosynthesis and energy metabolism . In biology, it serves as a model compound to investigate cellular responses to metabolic stress . In medicine, it has shown potential as a therapeutic agent for treating metabolic diseases, inflammatory conditions, and certain types of cancer . Additionally, it is used in the industry for the development of new drugs and therapeutic strategies .
作用机制
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt involves the activation of AMP-activated protein kinase (AMPK) . Once inside the cell, the compound is phosphorylated to form AICA riboside monophosphate (ZMP), which mimics the effects of AMP on the allosteric activation of AMPK . This activation leads to the regulation of energy homeostasis by inhibiting biosynthetic pathways and stimulating energy-generating pathways . The compound also affects multiple molecular targets and pathways, contributing to its diverse biological effects .
相似化合物的比较
5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt is unique compared to other similar compounds due to its specific role in purine biosynthesis and its ability to activate AMP-activated protein kinase (AMPK) . Similar compounds include inosine monophosphate (IMP) and other intermediates in the purine biosynthesis pathway . 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl5’-MonophosphateDisodiumSalt stands out due to its multiple biological effects and potential therapeutic applications .
属性
分子式 |
C9H13N4Na2O8P |
|---|---|
分子量 |
382.17 g/mol |
IUPAC 名称 |
disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI 键 |
VJJWHCXSMLYRNL-LGVAUZIVSA-L |
手性 SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
规范 SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


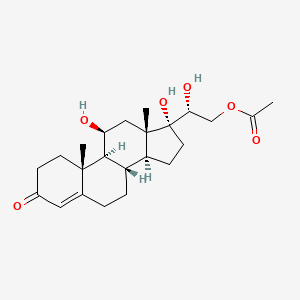
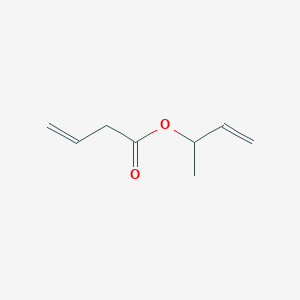
![1,2,2a,3,4,4a,7a,7b-Octahydro-5H-cyclopent[cd]inden-5-one](/img/structure/B13415028.png)
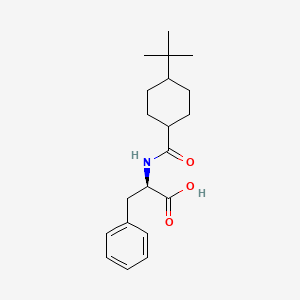
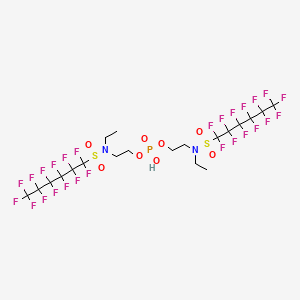
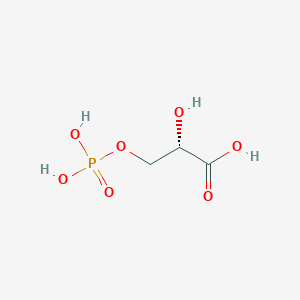
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)
![3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1'H,6'H-spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]](/img/structure/B13415057.png)


